4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol
Brand Name: Vulcanchem
CAS No.: 6144-93-0
VCID: VC3766888
InChI: InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3
SMILES: CC(CC(C)(C)C)O
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol

4,4-Dimethyl-2-pentanol

CAS No.: 6144-93-0

Cat. No.: VC3766888

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-2-pentanol - 6144-93-0

Specification

CAS No. 6144-93-0
Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
IUPAC Name 4,4-dimethylpentan-2-ol
Standard InChI InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3
Standard InChI Key OIBKGNPMOMMSSI-UHFFFAOYSA-N
SMILES CC(CC(C)(C)C)O
Canonical SMILES CC(CC(C)(C)C)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

4,4-Dimethyl-2-pentanol, systematically named 4,4-dimethylpentan-2-ol, features a hydroxyl group at the second carbon and two methyl groups at the fourth carbon. The molecular structure introduces significant steric hindrance, which reduces reaction rates in nucleophilic substitutions compared to linear alcohols.

Molecular Formula: C₇H₁₆O
Molecular Weight: 116.20 g/mol
Canonical SMILES: CC(CC(C)(C)C)O

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy distinguishes this compound from isomers like 2,4-dimethyl-2-pentanol. The hydroxyl proton appears at δ 1.5 ppm in ¹H NMR, while methyl groups adjacent to the alcohol moiety show characteristic splitting patterns. Infrared spectroscopy reveals O-H stretching vibrations at 3200–3600 cm⁻¹ and C-O absorption near 1050–1150 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods dominate laboratory synthesis:

  • Reduction of 4,4-Dimethyl-2-pentanone: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to the alcohol with 70–85% yield.

  • Hydration of 4,4-Dimethyl-1-pentene: Acid-catalyzed hydration (H₂SO₄, H₂O) proceeds via Markovnikov addition, though steric effects limit efficiency.

Industrial Manufacturing

Catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure H₂ (5–10 atm) converts 4,4-dimethyl-2-pentanone to the alcohol at scale. Continuous-flow reactors optimize throughput, achieving >90% purity post-distillation.

Table 1: Synthesis Parameters

ParameterValueSource
Reduction Yield70–85%
Hydrogenation Pressure5–10 atm
Purity Post-Distillation>90%

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

Oxidation with chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) yields 4,4-dimethyl-2-pentanone. Steric hindrance from methyl groups suppresses over-oxidation to carboxylic acids, a common issue with linear alcohols.

Mechanism:

  • Protonation of the hydroxyl group.

  • Formation of a chromate ester intermediate.

  • Elimination of Cr(IV) species to produce the ketone.

Substitution Reactions

Thionyl chloride (SOCl₂) converts the alcohol to 4,4-dimethyl-2-chloropentane under anhydrous conditions. The reaction proceeds via a chlorosulfite intermediate, with SO₂ and HCl as byproducts.

Table 2: Substitution Reaction Metrics

ParameterValueSource
Reaction Time2–4 hours
Product Purity>90%

Physicochemical Properties

Thermochemical Data

Gas-phase proton affinity studies reveal the following energetics:

  • ΔrH° (Enthalpy): 1553 ± 8.4 kJ/mol

  • ΔrG° (Free Energy): 1525 ± 8.8 kJ/mol

Solubility and Partitioning

Aqueous solubility ranges from 0.98 to 1.22 g/100 g at 303 K, with discrepancies attributed to methodological variations in gravimetric versus volumetric analyses. The octanol-water partition coefficient (log P) is estimated at 2.1, indicating moderate hydrophobicity.

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing neopentyl derivatives, which are valuable in agrochemical and pharmaceutical manufacturing. Its steric bulk stabilizes transition states in asymmetric catalysis.

Solvent in Specialty Chemistry

4,4-Dimethyl-2-pentanol’s low polarity and high boiling point (176–178°C) make it suitable for reactions requiring aprotic conditions, such as Grignard reagent preparation.

Comparative Analysis with Structural Analogs

2-Methyl-2-butanol vs. 4,4-Dimethyl-2-pentanol

While both are tertiary alcohols, 2-methyl-2-butanol’s compact structure permits faster oxidation rates (k = 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for 4,4-dimethyl-2-pentanol).

3,3-Dimethyl-2-butanol

The positional isomer exhibits higher aqueous solubility (2.3 g/100 g at 298 K) due to reduced branching near the hydroxyl group.

Future Research Directions

Atmospheric Degradation Kinetics

Mechanistic studies on OH- radical reactions in smog chambers could elucidate environmental persistence. Isotopic labeling (e.g., deuterated analogs) may track degradation pathways.

Biocatalytic Applications

Screening microbial oxidoreductases for enantioselective transformations of 4,4-dimethyl-2-pentanol could enable sustainable production of chiral intermediates.

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